molecular formula C6F8O4 B1330025 PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] CAS No. 7345-49-5

PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE]

Cat. No.: B1330025
CAS No.: 7345-49-5
M. Wt: 288.05 g/mol
InChI Key: NVLMRLQANVCTOG-UHFFFAOYSA-N
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Description

PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] typically involves the reaction of 1,3-dioxolane with fluorinating agents under controlled conditions. Common reagents include trifluoromethylating agents and fluorine gas. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with biological molecules, potentially inhibiting or modifying their function. This makes it a valuable tool in the study of enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane-2-carbonyl chloride: Similar structure but with chlorine atoms instead of fluorine.

    1,3-Dioxolane-2-carbonyl bromide: Contains bromine atoms, offering different reactivity.

    1,3-Dioxolane-2-carbonyl iodide: Iodine atoms provide unique chemical properties.

Uniqueness

PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE] is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its stability and reactivity compared to its halogenated counterparts. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

IUPAC Name

4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLMRLQANVCTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884373
Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride
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Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7345-49-5
Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7345-49-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-
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Record name 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
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